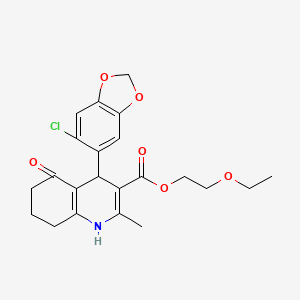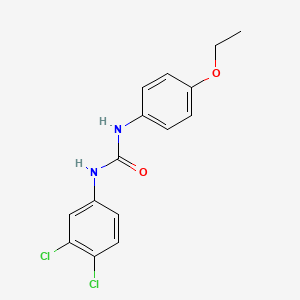![molecular formula C18H23N5OS B5151874 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is not fully understood. It has been shown to interact with various proteins and enzymes, including kinases and phosphatases. It may also modulate neurotransmitter release and uptake.
Biochemical and Physiological Effects:
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It may also have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool compound for studying the function of various proteins and enzymes. However, its complex synthesis method and limited solubility may make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of interest is its use as a tool compound to study the function of various proteins and enzymes. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
In conclusion, 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a promising compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in scientific research.
Métodos De Síntesis
The synthesis of 4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been achieved using various methods. One of the most common methods is the reaction of 4-methyl-6-chloro-2-(4-thienylcarbonyl)pyrimidine with 1-pyrrolidinecarboxamide and 1-(2-piperazinyl)-4-thiophenylmethanone in the presence of a base. This method yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been used as a tool compound to study the function of various proteins and enzymes.
Propiedades
IUPAC Name |
[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-14-13-16(21-6-2-3-7-21)20-18(19-14)23-10-8-22(9-11-23)17(24)15-5-4-12-25-15/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVUXARTJQXRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)


![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5151847.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)



![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)